5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic compound notable for its unique structural features and potential biological activities. This compound falls within the category of pyrazolo[1,5-a]pyrazines, which are known for their diverse pharmacological properties. The specific arrangement of its functional groups contributes to its reactivity and biological interactions.
This compound can be synthesized through various organic reactions involving starting materials such as substituted phenyl derivatives and oxadiazole precursors. It is classified under heterocyclic compounds due to the presence of nitrogen-containing rings, specifically the pyrazole and oxadiazole moieties.
The synthesis of 5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multi-step synthetic routes. These methods may include:
The reaction conditions such as temperature, solvent choice (e.g., ethanol or dimethylformamide), and catalysts play a crucial role in optimizing yield and purity. For instance, refluxing the reaction mixture under controlled temperatures often enhances the formation of desired products.
The molecular formula for this compound is , with a molecular weight of approximately 376.4 g/mol. Its structure features:
The InChI key for this compound is InChI=1S/C20H20N4O4/c1-25-15-7-8-17(9-16(15)26-2)19-24-20(27-23-19)12-22-6-5-11(21)10-14(22)13/h5-12H,13H2,1-4H3.
The compound can participate in various chemical reactions due to its functional groups:
Reactions often require specific conditions such as anhydrous environments or inert atmospheres to prevent side reactions or degradation of sensitive intermediates.
The mechanism of action for compounds like 5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one may involve:
Studies on similar compounds suggest that the presence of oxadiazole and pyrazole rings contributes to significant biological activity, including anti-inflammatory or anticancer effects.
This compound is expected to be a solid at room temperature with moderate solubility in organic solvents like ethanol or dimethyl sulfoxide. Melting points and crystallization behavior would need to be empirically determined.
Key chemical properties include:
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance could provide insights into its functional groups and structural integrity.
This compound has potential applications in medicinal chemistry due to its structural features that may confer biological activity. Possible areas include:
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: